3-[2,4-DI(Tert-butyl)phenoxy]azetidine
Overview
Description
3-[2,4-DI(Tert-butyl)phenoxy]azetidine is an organic compound belonging to the azetidine family of molecules. It is a colorless liquid at room temperature and is widely used in scientific research due to its unique properties. This compound is composed of a five-membered ring with two tert-butyl substituents and two phenoxy groups. It is also known as 3-TBP-azetidine or 3-TBP-Az.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Amino Acid-Azetidine Chimeras : The compound has been utilized in the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids, which are valuable in studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
- Pharmaceutical Intermediate Synthesis : It serves as a key raw material in the synthesis of pharmaceutical intermediates, particularly in the creation of 1-(tert-butyl)-3-amioazetidine, which has applications in drug development (Cui‐Feng Yang, 2010).
- Development of Protected 3-Haloazetidines : The compound is instrumental in producing protected 3-haloazetidines, crucial in medicinal chemistry for creating high-value azetidine-3-carboxylic acid derivatives (Ji, Wojtas, & Lopchuk, 2018).
Medical and Biological Research
- Investigative Anticancer Agent Research : 3-[2,4-DI(Tert-butyl)phenoxy]azetidine derivatives have been studied for their potential as investigative anticancer agents, focusing on their structural properties and effects on cancer cells (Deschamps, Cannizzo, & Straessler, 2013).
- Antitumor Activity : Certain derivatives of the compound have been explored for their antitumor properties, offering promising avenues in cancer treatment research (Gielen et al., 1999).
Miscellaneous Applications
- Catalysis in Organic Synthesis : The compound plays a role in catalysis, specifically in calcium(II)-catalyzed Friedel-Crafts reactions, contributing to the creation of drug-like compounds through various organic transformations (Denis et al., 2018).
- Modular Synthesis in Medicinal Chemistry : Azetidines, including those derived from 3-[2,4-DI(Tert-butyl)phenoxy]azetidine, are significant in medicinal chemistry for their modular construction, leveraging their high ring strain for various applications (Fawcett et al., 2019).
properties
IUPAC Name |
3-(2,4-ditert-butylphenoxy)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-16(2,3)12-7-8-15(19-13-10-18-11-13)14(9-12)17(4,5)6/h7-9,13,18H,10-11H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCMNENISZVCRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2CNC2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2,4-DI(Tert-butyl)phenoxy]azetidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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